N-[Ethoxy(phenyl)phosphoryl]-L-cysteine
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Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is an organophosphorus compound that combines the structural features of an ethoxy group, a phenyl ring, and L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine typically involves the reaction of L-cysteine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphoryl group or the phenyl ring.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phosphoryl groups or phenyl rings.
Substitution: New derivatives with different alkoxy or nucleophile groups.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The phenyl ring and ethoxy group contribute to the compound’s overall stability and reactivity, influencing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of cysteine.
Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.
N-[Ethoxy(fluoro)phosphoryl]-N,N-diethylethanimidamide: A related organophosphorus compound with different substituents.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is unique due to the presence of the L-cysteine moiety, which imparts specific biochemical properties. The combination of the ethoxy(phenyl)phosphoryl group with L-cysteine allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
918793-99-4 |
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Molecular Formula |
C11H16NO4PS |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16NO4PS/c1-2-16-17(15,9-6-4-3-5-7-9)12-10(8-18)11(13)14/h3-7,10,18H,2,8H2,1H3,(H,12,15)(H,13,14)/t10-,17?/m0/s1 |
InChI Key |
GJMUFZAFKXCIQA-YOZOHBORSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CS)C(=O)O |
Origin of Product |
United States |
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